Dicyclohexylacetylchloride

Description

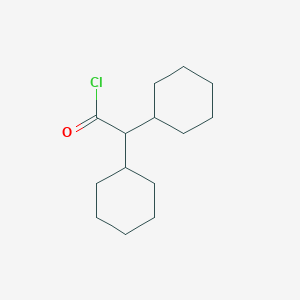

Dicyclohexylacetylchloride is an organochlorine compound characterized by two cyclohexyl groups attached to an acetyl chloride moiety. Its hypothetical molecular formula is C₁₄H₂₃ClO, derived from the substitution of hydrogen atoms in acetic acid with cyclohexyl groups, followed by conversion to the acid chloride. This structure confers high lipophilicity and steric hindrance, influencing its reactivity and applications in organic synthesis, particularly in the preparation of esters, amides, or other derivatives requiring bulky acylating agents.

Properties

IUPAC Name |

2,2-dicyclohexylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWLEXPKNLZVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylacetylchloride can be synthesized through the reaction of dicyclohexylmethanol with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the alcohol reacts with the chlorinating agent to form the corresponding acetyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to facilitate the process and ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylacetylchloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form dicyclohexylacetic acid and hydrochloric acid.

Reduction: It can be reduced to dicyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Dicyclohexylacetic Acid: Formed from hydrolysis.

Dicyclohexylmethanol: Formed from reduction.

Scientific Research Applications

Dicyclohexylacetylchloride is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the preparation of drug candidates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the synthesis of polymers and advanced materials.

Biochemistry: It is used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of dicyclohexylacetylchloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include amines, alcohols, and thiols, which undergo nucleophilic attack on the carbonyl carbon of the acetyl chloride group.

Comparison with Similar Compounds

Cyclohexanecarbonyl Chloride

- Structure : Single cyclohexyl group bonded to an acetyl chloride (C₇H₁₁ClO).

- Reactivity : Less steric hindrance compared to dicyclohexylacetylchloride, enabling faster nucleophilic acyl substitution. For example, it reacts efficiently with amines to form cyclohexylamide derivatives.

- Applications : Used in pharmaceutical intermediates (e.g., cyclohexyl-containing analgesics or anticonvulsants) .

Dichloroacetyl Chloride ()

- Structure : Two chlorine atoms substituents on the acetyl group (C₂HCl₂O).

- Reactivity : Highly electrophilic due to electron-withdrawing chlorine atoms, leading to rapid reactions with nucleophiles like water or alcohols.

- Safety : More volatile and corrosive than this compound, requiring stringent handling protocols (e.g., fume hoods, chemical-resistant gloves) .

Dicyclohexylamine Hydrochloride ()

- Structure : Two cyclohexyl groups bonded to an amine, protonated as a hydrochloride salt (C₁₂H₂₄ClN).

- Properties : High solubility in polar solvents due to ionic character, contrasting with the hydrophobic nature of this compound.

- Applications : Intermediate in surfactants or corrosion inhibitors, where basicity and solubility are critical .

2-(Dimethylaminomethyl)-1-Cyclohexanone Hydrochloride ()

- Structure: Cyclohexanone derivative with a dimethylaminomethyl group and hydrochloride salt (C₁₀H₁₈ClNO).

- Reactivity : The ketone and tertiary amine groups enable diverse reactions, such as reductive amination or Mannich reactions, unlike the acyl chloride functionality.

- Pharmaceutical Relevance : Precursor to analgesics (e.g., tramadol derivatives) .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Common Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₃ClO | ~238.8* | Acyl chloride, cyclohexyl | Sterically hindered acylation | Lipophilic intermediates |

| Cyclohexanecarbonyl Chloride | C₇H₁₁ClO | 146.61 | Acyl chloride, cyclohexyl | Moderate acylation | Pharmaceuticals, polymers |

| Dichloroacetyl Chloride | C₂HCl₂O | 147.38 | Acyl chloride, dichloro | Highly electrophilic | Agrochemicals, dyes |

| Dicyclohexylamine Hydrochloride | C₁₂H₂₄ClN | 217.78 | Amine hydrochloride | Acid-base reactions | Surfactants, corrosion inhibitors |

| 2-(Dimethylaminomethyl)-1-Cyclohexanone HCl | C₁₀H₁₈ClNO | 211.71 | Ketone, tertiary amine HCl | Reductive amination | Analgesic synthesis |

*Estimated based on analogous compounds.

Key Research Findings

- Steric Effects: The dual cyclohexyl groups in this compound significantly reduce reaction rates with bulky nucleophiles compared to monocyclohexyl or linear acyl chlorides .

- Thermal Stability : Cyclohexyl-substituted acyl chlorides exhibit higher thermal stability than aliphatic counterparts due to reduced electron-withdrawing effects .

- Toxicity Profile : Like most acyl chlorides, this compound is likely corrosive, necessitating precautions similar to dichloroacetyl chloride (e.g., PPE, ventilation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.